molecular formula C22H27N2O2S+ B11213905 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium CAS No. 6998-64-7

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11213905
CAS No.: 6998-64-7
M. Wt: 383.5 g/mol
InChI Key: MGACWSMWVPIEBW-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Ethoxylation: The ethoxy group is typically introduced via an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reagents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed study, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium may confer unique properties, such as increased lipophilicity or altered reactivity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

6998-64-7

Molecular Formula

C22H27N2O2S+

Molecular Weight

383.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2S/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3/h5,7-12,25H,4,6,13-15H2,1-3H3/q+1

InChI Key

MGACWSMWVPIEBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O

Origin of Product

United States

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